4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
- This compound belongs to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and one sulfur atom.
- Its chemical formula is C17H11ClN4O2S .
- The compound features a triazole ring with a chlorophenyl group and a nitrophenyl group attached.
- It exhibits interesting biological properties and has been studied for various applications.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-chloro-5-nitrobenzaldehyde in the presence of an appropriate base (such as sodium hydroxide or potassium hydroxide).
- The resulting intermediate undergoes cyclization with thiosemicarbazide to form the 1,2,4-triazole ring.
- Reaction Conditions :
- The reaction typically occurs in a solvent (e.g., ethanol or dimethyl sulfoxide) under reflux conditions.
- The reaction temperature and duration may vary depending on the specific protocol.
- Industrial Production :
- While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- It is susceptible to nucleophilic attack due to the presence of the electron-deficient triazole ring.
- Common Reagents and Conditions :
- Reduction : Sodium borohydride (NaBH4) or other reducing agents.
- Substitution : Alkyl halides or other electrophiles.
- Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
- Major Products :
- Reduction may yield the corresponding amine derivative.
- Substitution reactions can lead to various substituted triazoles.
- Oxidation may result in the formation of sulfoxides or sulfones.
Scientific Research Applications
- Chemistry :
- Used as a building block for designing new compounds with diverse properties.
- Investigated for its coordination chemistry and ligand behavior.
- Biology and Medicine :
- Potential antimicrobial activity against bacteria and fungi.
- Studied for its antitumor properties.
- May exhibit antioxidant effects.
- Industry :
- Limited information exists on industrial applications, but research continues.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- For antimicrobial activity, it likely disrupts essential cellular processes.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
- Similar Compounds :
- Uniqueness :
- The compound’s combination of chlorophenyl, nitrophenyl, and triazole moieties sets it apart.
- Its potential biological activities distinguish it from related structures.
Remember that while this compound shows promise, ongoing research will uncover more about its properties and applications
Properties
Molecular Formula |
C15H9Cl2N5O2S |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl2N5O2S/c16-11-3-1-9(2-4-11)14-19-20-15(25)21(14)18-8-10-7-12(22(23)24)5-6-13(10)17/h1-8H,(H,20,25)/b18-8+ |
InChI Key |
NJURNQLYPSAAKH-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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